The synthesis of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester can be achieved through several methods. One common approach involves the reaction of methyl 2-hydroxyacetate with an appropriate quinoline derivative that contains the chloro and cyano substituents.
The molecular structure of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester can be represented as follows:
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC(=O)OC
This structure features a methoxy group attached to a quinoline ring system, which is further substituted with a chloro group and a cyano group, contributing to its unique properties.
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester can undergo various chemical reactions typical of esters and quinoline derivatives:
The mechanism of action of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester is primarily linked to its interactions at the molecular level with biological targets:
Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0